![molecular formula C12H12FNS B1438224 1-(5-(4-Fluorophenyl)thiophen-2-yl)ethan-1-amine CAS No. 1094282-46-8](/img/structure/B1438224.png)
1-(5-(4-Fluorophenyl)thiophen-2-yl)ethan-1-amine
Overview
Description
Scientific Research Applications
Thiophene Analogues and Carcinogenicity Evaluation
Thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These studies provide valuable insights into the structure-activity relationships of thiophene-containing compounds and their potential impact on human health (Ashby et al., 1978).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial for the development of pharmaceuticals like flurbiprofen. Research in this area focuses on developing practical and efficient synthetic methods, highlighting the importance of fluorinated and aromatic compounds in drug manufacturing (Qiu et al., 2009).
Amine-functionalized Sorbents for PFAS Removal
Amine-containing sorbents have been investigated for their ability to remove persistent and toxic perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This research underscores the potential environmental applications of amine-functionalized materials in water treatment technologies (Ateia et al., 2019).
Bioactive Heterocyclic Compounds
Heterocyclic compounds, such as those containing furan and thiophene rings, have been studied for their bioactivity, including antiviral, antitumor, and antimicrobial properties. These studies contribute to the understanding of heterocyclic compounds in medicinal chemistry and their potential as therapeutic agents (Ostrowski, 2022).
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Research on the degradation of nitrogen-containing compounds, including amines and dyes, using advanced oxidation processes (AOPs) is crucial for addressing environmental pollution. These studies highlight the effectiveness of AOPs in breaking down recalcitrant compounds, offering solutions for the treatment of industrial wastewater (Bhat & Gogate, 2021).
properties
IUPAC Name |
1-[5-(4-fluorophenyl)thiophen-2-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-8H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCLTUPVGBSAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(4-Fluorophenyl)thiophen-2-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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